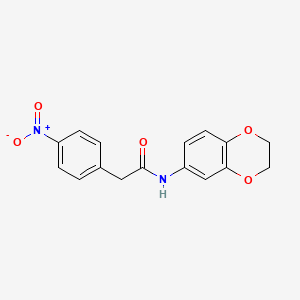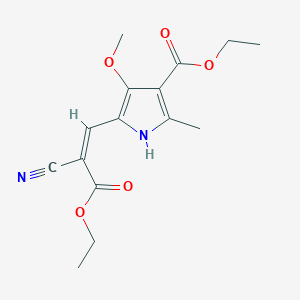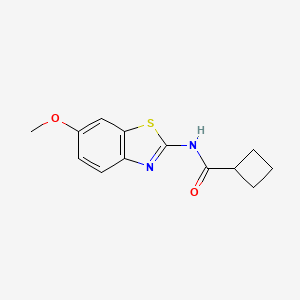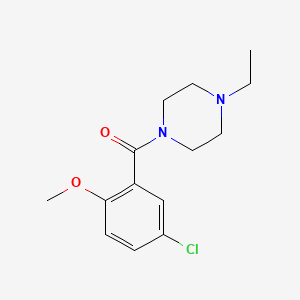![molecular formula C12H19NO4S B5833111 N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide, also known as DES, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in various fields of study.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide acts as a selective antagonist of the 5-HT2A and 5-HT2C serotonin receptors. It binds to these receptors and prevents the binding of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By blocking these receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide can alter the activity of the brain and affect behavior.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been shown to have a number of biochemical and physiological effects. It can alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It can also affect the activity of various enzymes and proteins in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide is its selectivity for the 5-HT2A and 5-HT2C serotonin receptors. This allows researchers to study the specific effects of serotonin on these receptors. However, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide. One area of interest is the role of serotonin receptors in psychiatric disorders, such as depression and schizophrenia. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used to study the effects of drugs on these receptors and their potential as treatments for these disorders. Another area of interest is the development of new drugs that target the 5-HT2A and 5-HT2C serotonin receptors. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used as a starting point for the development of these drugs. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used to study the effects of serotonin on other physiological systems, such as the immune system and the cardiovascular system.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide is a valuable research tool with a unique chemical structure and properties. Its selectivity for the 5-HT2A and 5-HT2C serotonin receptors has made it a valuable tool in the study of these receptors and their role in various physiological systems. While it has some limitations, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has the potential to be used in a wide range of future research directions.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide involves the reaction between 3,4-dimethoxyphenethylamine and ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been widely used as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used to study the role of serotonin receptors in the brain, as well as the effects of drugs on these receptors. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has also been used to investigate the mechanism of action of various drugs, including antidepressants and antipsychotics.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-18(14,15)13-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURAYTUBJCMHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)




![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5833092.png)
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
